
3-((1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-((1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile" is a novel heterocyclic molecule that appears to be related to a class of compounds with potential biological activity. The structure suggests the presence of multiple reactive sites, which could be exploited in various chemical reactions and may contribute to its potential as a pharmacological agent.
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multi-component reactions, as seen in the catalyst-free synthesis of 2-amino-4-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-4H-chromene-3-carbonitrile derivatives in water at ambient temperature . Similarly, the synthesis of 3-(5-aryl-4,5-dihydro-1H-pyrazol-3-yl)-4-hydroxy-2H-chromene-2-ones involved the reaction of 4-hydroxy coumarin with aromatic aldehydes, followed by treatment with hydrazine and phenylhydrazine . These methods could potentially be adapted for the synthesis of the compound , considering the presence of pyrazole and piperidine moieties in its structure.
Molecular Structure Analysis
The molecular structure of the compound likely features a pyrazine core substituted with a pyrazole ring and a piperidine ring, which is further modified with a carbonitrile group. The presence of multiple nitrogen atoms and the carbonitrile group suggests a high degree of reactivity and the possibility of engaging in various chemical interactions. The structure of similar compounds has been elucidated using techniques such as multinuclear/multidimensional NMR spectroscopy .
Chemical Reactions Analysis
Compounds with pyrazole and piperidine moieties have been shown to participate in a variety of chemical reactions. For instance, enamines derived from related structures have been used to synthesize pyrimidine derivatives . The reactivity of the pyrazole ring has also been exploited in the synthesis of oxopyrazolinylpyridines and related heterocycles . The compound could potentially undergo similar reactions, given its structural similarities.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its heterocyclic structure and functional groups. The presence of a carbonitrile group could impart polarity to the molecule, affecting its solubility and reactivity. The stability of the compound under various conditions could be similar to that of 2,7-dimethyl-3,8-dinitrodipyrazolo[1,5-a:1',5'-d]pyrazine-4,9-dione, which forms stable adducts with amino acids . The novel methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates synthesized in could provide insights into the stability and reactivity of the piperidine and pyrazole components of the compound.
Aplicaciones Científicas De Investigación
Synthesis and Reactivity in Heterocyclic Chemistry
The compound, 3-((1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile, plays a significant role in the synthesis of heterocyclic compounds. It has been utilized in various chemical reactions to synthesize new compounds with potential biological activities. For instance, studies have shown its involvement in the synthesis of pyrazole, pyridine, and pyrimidine derivatives, highlighting its versatility in heterocyclic chemistry (Abdallah, 2007), (Fadda et al., 2012).
Mechanochemical Synthesis
The compound is also prominent in green chemistry, particularly in mechanochemical syntheses. It has been used in a solvent-free, grinding-induced synthesis process to create new pyrazole derivatives. This method emphasizes the importance of environmentally friendly chemistry practices and the compound’s utility in such applications (Saeed & Channar, 2017).
Anticancer Activity
In medicinal chemistry research, derivatives of 3-((1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile have been synthesized and evaluated for their anticancer activities. The creation of new heterocyclic compounds based on this structure could lead to potential anticancer agents, indicating its significance in drug discovery (Metwally, Abdelrazek, & Eldaly, 2016).
Antibacterial and Biofilm Inhibition
Research into novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker derived from the compound has shown promising results against bacterial biofilms and MurB enzyme inhibitors. These studies underscore the potential of this compound in developing new antibacterial agents and treatments for biofilm-related infections (Mekky & Sanad, 2020).
Direcciones Futuras
Pyrazoles and their derivatives continue to be an area of interest in medicinal chemistry due to their wide range of pharmacological activities . Future research may focus on the synthesis of new pyrazole derivatives, investigation of their biological activities, and development of more efficient and green synthetic methods .
Propiedades
IUPAC Name |
3-[1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O2/c1-10-14(11(2)21-20-10)16(23)22-7-3-4-12(9-22)24-15-13(8-17)18-5-6-19-15/h5-6,12H,3-4,7,9H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHUGDXLCNKEIAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C(=O)N2CCCC(C2)OC3=NC=CN=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(6-Hydrazinopyridin-3-yl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B2517107.png)
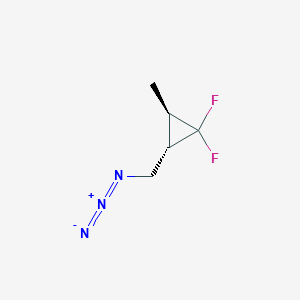
![4-methyl-N-[3-(2-methylpyrimidin-4-yl)phenyl]-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine-5-carboxamide](/img/structure/B2517110.png)
![N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2517113.png)
![2-(3'-(3-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2517115.png)
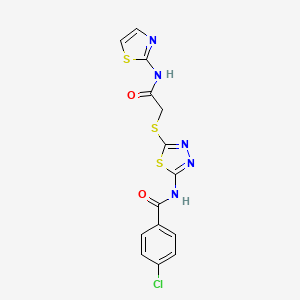
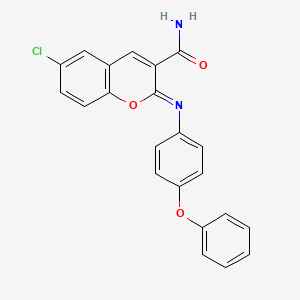
![1-(2-Thienylsulfonyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2517119.png)
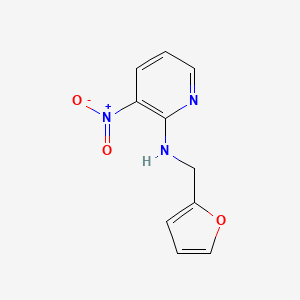
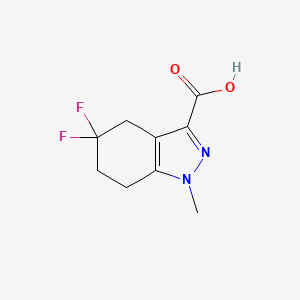
![1-(4-Methoxyphenyl)-4-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)pyrrolidin-2-one](/img/structure/B2517125.png)
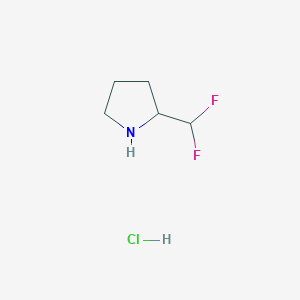
![Morpholino(thieno[2,3-b]quinolin-2-yl)methanone](/img/structure/B2517127.png)
![1-Benzhydryl-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2517128.png)